(3R,4S)-3,4-dihydroxyoxolan-2-one (3R,4S)-3,4-dihydroxyoxolan-2-one L-threonolactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4S-diastereomer). It has a role as a metabolite. It is a butan-4-olide and a diol. It is an enantiomer of a D-threonolactone.
Threonolactone belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Threonolactone is very soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 21730-93-8
VCID: VC21149997
InChI: InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m0/s1
SMILES: C1C(C(C(=O)O1)O)O
Molecular Formula: C4H6O4
Molecular Weight: 118.09 g/mol

(3R,4S)-3,4-dihydroxyoxolan-2-one

CAS No.: 21730-93-8

Cat. No.: VC21149997

Molecular Formula: C4H6O4

Molecular Weight: 118.09 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-3,4-dihydroxyoxolan-2-one - 21730-93-8

Specification

Description L-threonolactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4S-diastereomer). It has a role as a metabolite. It is a butan-4-olide and a diol. It is an enantiomer of a D-threonolactone.
Threonolactone belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Threonolactone is very soluble (in water) and a very weakly acidic compound (based on its pKa).
CAS No. 21730-93-8
Molecular Formula C4H6O4
Molecular Weight 118.09 g/mol
IUPAC Name (3R,4S)-3,4-dihydroxyoxolan-2-one
Standard InChI InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m0/s1
Standard InChI Key SGMJBNSHAZVGMC-STHAYSLISA-N
Isomeric SMILES C1[C@@H]([C@H](C(=O)O1)O)O
SMILES C1C(C(C(=O)O1)O)O
Canonical SMILES C1C(C(C(=O)O1)O)O

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